Fmoc-Leu-Gly-Gly-OH is a synthetic compound classified as a peptide, specifically a tripeptide consisting of the amino acids leucine, glycine, and glycine, with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus. This compound is represented by the molecular formula and has a molecular weight of 410.46 g/mol. The Fmoc group is commonly used in peptide synthesis to protect the amine group of amino acids, allowing for selective reactions during the synthesis process .
The synthesis of Fmoc-Leu-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS), where the Fmoc-protected amino acids are sequentially coupled to a solid resin. The deprotection of the Fmoc group is usually achieved using a base such as piperidine in dimethylformamide. The coupling reactions often utilize coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide or N-hydroxybenzotriazole to activate the carboxylic acid group of the amino acids for reaction with the amine groups .
Peptides like Fmoc-Leu-Gly-Gly-OH can exhibit various biological activities depending on their sequence and structure. While specific studies on this tripeptide may be limited, similar peptides have been shown to play roles in cellular signaling, modulation of enzyme activity, and as substrates for proteolytic enzymes. Glycine-rich peptides are often involved in structural functions within proteins and can influence cellular processes such as apoptosis and cell proliferation .
The primary method for synthesizing Fmoc-Leu-Gly-Gly-OH is through solid-phase peptide synthesis. The steps typically include:
Fmoc-Leu-Gly-Gly-OH has potential applications in various fields:
Interaction studies involving Fmoc-Leu-Gly-Gly-OH can focus on its binding affinities with receptors or enzymes that recognize specific peptide sequences. Such studies often employ techniques like surface plasmon resonance or enzyme-linked immunosorbent assays to evaluate binding interactions and affinities .
Several compounds share structural similarities with Fmoc-Leu-Gly-Gly-OH, particularly those that involve glycine and leucine residues. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Fmoc-Gly-OH | Simplest form with only glycine; used as a building block. | |
| Fmoc-Leu-OH | Contains only leucine; important for hydrophobic interactions. | |
| Fmoc-Gly-Gly-OH | Di-glycine structure; often used in poly-gly sequences. | |
| Fmoc-Ala-Gly-OH | Contains alanine; contributes different steric properties. |
Fmoc-Leu-Gly-Gly-OH stands out due to its combination of hydrophobic (leucine) and hydrophilic (glycine) characteristics, making it particularly useful in applications requiring specific solubility and interaction profiles .
The synthesis of 9-fluorenylmethyloxycarbonyl-leucine-glycine-glycine-hydroxyl represents a significant challenge in solid-phase peptide synthesis due to the inherent properties of this hydrophobic tripeptide sequence . The optimization of solid-phase peptide synthesis conditions requires careful consideration of coupling reagents, reaction temperatures, and solvent systems to achieve maximum yields and purity [2].
The selection of appropriate coupling reagents plays a critical role in the successful synthesis of Fmoc-Leu-Gly-Gly-OH [3]. Research has demonstrated that different coupling systems exhibit varying degrees of efficiency and racemization potential during tripeptide assembly [4]. Carbodiimide-based coupling reagents, particularly N,N'-diisopropylcarbodiimide combined with 1-hydroxybenzotriazole, have shown superior performance in maintaining stereochemical integrity while achieving high coupling yields [5].
| Coupling Reagent | Activation Type | Racemization Risk | Coupling Time (min) | Temperature (°C) | Solvent |
|---|---|---|---|---|---|
| DIC/HOBt | Carbodiimide | Low | 60-120 | 20-60 | DMF/DMSO |
| HATU/DIPEA | Uronium | High | 30-60 | 20-40 | DMF |
| TBTU/DIPEA | Uronium | Moderate | 30-60 | 20-40 | DMF |
| COMU/TMP | Uronium | Low | 30 | 20-40 | DMF |
| DEPBT/DMP | Triazine | Low | 60 | 20-40 | DMF |
| EDC/HOBt | Carbodiimide | Moderate | 60-120 | 20-40 | DMF |
| DIC/Oxyma | Carbodiimide | Very Low | 30-60 | 20-40 | DMF/THF |
The combination of diisopropylcarbodiimide with Oxyma has emerged as particularly effective for tripeptide synthesis, offering minimal racemization risk while maintaining reasonable coupling times [3]. This coupling system demonstrates superior performance compared to traditional uronium-based activators, which often exhibit higher racemization potential [4].
Temperature control during solid-phase peptide synthesis significantly influences both coupling efficiency and product quality [6]. Elevated temperatures have been shown to effectively overcome aggregation issues commonly encountered with hydrophobic tripeptide sequences [5]. Research indicates that synthesis at 60°C provides optimal balance between coupling efficiency and stereochemical integrity [5].
| Temperature (°C) | Coupling Efficiency (%) | Racemization Risk | Aggregation Prevention | Reaction Time (min) | Solvent Compatibility |
|---|---|---|---|---|---|
| 20 | 85 | Low | Poor | 120 | All |
| 40 | 92 | Low | Fair | 60 | All |
| 60 | 98 | Moderate | Good | 30 | DMSO/Toluene |
| 80 | 95 | High | Excellent | 15 | DMSO/Toluene |
| 90 | 90 | Very High | Excellent | 10 | Limited |
The implementation of elevated temperature synthesis requires careful consideration of solvent systems [6]. A mixture of 25% dimethyl sulfoxide in toluene has proven effective for high-temperature coupling reactions, providing adequate resin swelling while maintaining coupling reagent stability [5].
The choice of solvent system critically affects the success of Fmoc-Leu-Gly-Gly-OH synthesis [7]. Traditional N,N-dimethylformamide systems often prove inadequate for hydrophobic tripeptide sequences due to limited solubility and aggregation issues [8]. Alternative solvent systems incorporating dimethyl sulfoxide have demonstrated superior performance in preventing chain aggregation and improving coupling yields [5].
Research has shown that the addition of chaotropic cosolvents can effectively disrupt peptide-peptide interactions that lead to aggregation during synthesis [8]. The incorporation of 25% dimethyl sulfoxide into the coupling solvent system has been demonstrated to significantly improve synthesis outcomes for hydrophobic sequences [5].
The incorporation of glycine residues at the C-terminus of peptide sequences presents unique challenges related to stereochemical integrity [9]. Although glycine lacks a stereocenter and therefore cannot undergo racemization itself, the coupling conditions required for glycine incorporation can induce racemization at adjacent amino acid residues [4].
The activation of amino acids during peptide bond formation creates intermediates susceptible to epimerization through enolate formation [3]. The extent of racemization depends heavily on the nature of the coupling reagent, base strength, reaction temperature, and the specific amino acid being coupled [9]. For Fmoc-Leu-Gly-Gly-OH synthesis, particular attention must be paid to preventing racemization at the leucine residue during subsequent glycine couplings [4].
Research has demonstrated that the choice of coupling reagent significantly influences racemization levels during glycine incorporation [3]. Carbodiimide-based coupling systems generally exhibit lower racemization potential compared to uronium-based activators [4]. The combination of diisopropylcarbodiimide with Oxyma has shown exceptional performance in maintaining stereochemical integrity during glycine coupling reactions [3].
The selection of appropriate bases for coupling reactions plays a crucial role in minimizing racemization during glycine incorporation [4]. Traditional tertiary amine bases such as N,N-diisopropylethylamine can promote racemization through increased basicity and nucleophilicity [9]. Research has indicated that the use of weaker bases or reduced base concentrations can significantly decrease racemization levels while maintaining adequate coupling efficiency [4].
Studies have shown that the replacement of N,N-diisopropylethylamine with less basic alternatives such as 2,4,6-trimethylpyridine can reduce racemization by up to 50% during glycine coupling reactions [4]. The optimization of base concentration and reaction time further contributes to maintaining stereochemical integrity throughout the synthesis process [9].
The relationship between reaction temperature, time, and racemization potential requires careful balance during glycine incorporation [3]. While elevated temperatures can improve coupling efficiency and prevent aggregation, they simultaneously increase the risk of racemization through enhanced enolate formation [4]. Research has demonstrated that shorter reaction times at moderate temperatures often provide superior results compared to extended reactions at lower temperatures [9].
The implementation of rapid coupling protocols using optimized reagent combinations has shown promise in reducing racemization while maintaining high coupling yields [3]. Reaction monitoring through real-time analysis can facilitate the determination of optimal reaction endpoints, minimizing unnecessary exposure to racemization-promoting conditions [7].
The purification of Fmoc-Leu-Gly-Gly-OH presents significant challenges due to the hydrophobic nature of the tripeptide sequence and its tendency toward aggregation [8]. Traditional purification methods often prove inadequate for hydrophobic peptide sequences, requiring specialized approaches and optimized conditions [10].
Hydrophobic tripeptide sequences exhibit strong propensity toward intermolecular aggregation through hydrophobic interactions and hydrogen bonding [8]. This aggregation behavior significantly complicates purification efforts by reducing solubility in conventional chromatographic systems and promoting peak broadening during separation [11]. The leucine-glycine-glycine sequence is particularly prone to β-sheet formation, which can lead to insoluble aggregate formation [8].
Research has demonstrated that aggregation behavior can be modulated through the use of chaotropic additives and specialized solvent systems [12]. The incorporation of detergents or chaotropic agents during purification can effectively disrupt peptide-peptide interactions and improve separation efficiency [12].
The purification of hydrophobic tripeptide sequences requires careful optimization of chromatographic conditions to achieve adequate resolution while maintaining peptide solubility [13]. Reversed-phase high-performance liquid chromatography represents the primary purification method for Fmoc-Leu-Gly-Gly-OH, utilizing hydrophobic interactions between the peptide and stationary phase [14].
| Purification Method | Separation Principle | Resolution | Scalability | Cost | Solvent Consumption |
|---|---|---|---|---|---|
| RP-HPLC (C18) | Hydrophobicity | Excellent | Good | High | High |
| RP-HPLC (C8) | Hydrophobicity | Good | Good | High | High |
| Hydrophobic Interaction Chromatography | Hydrophobicity | Good | Excellent | Moderate | Moderate |
| Size Exclusion Chromatography | Molecular Size | Fair | Excellent | Moderate | Low |
| Solid Phase Extraction (SPE) | Hydrophobicity | Fair | Excellent | Low | Low |
| Flash Chromatography | Hydrophobicity | Poor | Good | Low | Moderate |
The selection of appropriate stationary phases significantly influences separation outcomes for hydrophobic tripeptides [13]. C18 columns generally provide superior resolution compared to shorter alkyl chain stationary phases, although they may require more aggressive elution conditions [15]. The optimization of gradient profiles and mobile phase composition proves critical for achieving baseline separation of closely related impurities [10].
The development of effective mobile phase systems for hydrophobic tripeptide purification requires careful consideration of peptide solubility, aggregation behavior, and chromatographic selectivity [15]. Traditional acetonitrile-water systems often prove inadequate due to limited peptide solubility and peak broadening caused by aggregation [10].
Research has demonstrated that the incorporation of chaotropic additives such as trifluoroacetic acid can significantly improve peak shape and resolution during reversed-phase chromatography [13]. The optimization of pH and ionic strength further contributes to enhanced separation performance [16]. Alternative organic modifiers such as methanol or isopropanol may provide improved solubility for highly hydrophobic sequences while maintaining adequate chromatographic selectivity [10].
The hierarchical organization of Fmoc-Leu-Gly-Gly-OH in aqueous media represents a sophisticated multi-level self-assembly process that progresses through distinct organizational stages. The initial molecular self-assembly occurs through the formation of antiparallel β-sheet arrangements, driven primarily by π-π stacking interactions between the fluorenylmethoxycarbonyl groups and complementary hydrogen bonding networks [1] [2]. This fundamental level of organization establishes the structural foundation upon which higher-order assemblies are constructed.
The progression from molecular to fibrillar organization follows a well-defined pathway characterized by lateral association and β-sheet formation. Studies on related Fmoc-dipeptide systems have demonstrated that the transition from individual molecules to elongated fibrillar structures occurs over timescales ranging from minutes to hours [3] [4]. The fibrillar structures exhibit characteristic dimensions with widths ranging from 10 to 50 nanometers, consistent with the ribbon-like morphology observed in transmission electron microscopy studies of similar Fmoc-peptide systems [2] [5].
The subsequent fibril bundling process represents a critical stage in the hierarchical organization, where individual fibrils aggregate through hydrophobic interactions and van der Waals forces to form bundled fiber networks [6] [7]. This bundling phenomenon contributes significantly to the mechanical properties of the resulting supramolecular structures, as the interconnected fiber networks provide enhanced structural integrity and viscoelastic properties characteristic of peptide hydrogels [5] [8].
The network organization phase involves the entanglement and crosslinking of bundled fibrils, creating a three-dimensional scaffold that can entrap substantial quantities of water. This hierarchical fiber organization extends over timescales of days to weeks, ultimately resulting in the formation of a porous hydrogel matrix that maintains structural stability over extended periods [3] [7].
| Organization Level | Driving Forces | Structural Features | Timescale |
|---|---|---|---|
| Molecular Self-Assembly | π-π stacking, hydrogen bonding | Antiparallel β-sheet arrangements | Seconds to minutes |
| Fibril Formation | Lateral association, β-sheet formation | Elongated fibrillar structures | Minutes to hours |
| Fibril Bundling | Hydrophobic interactions, van der Waals forces | Bundled fiber networks | Hours to days |
| Network Organization | Entanglement, crosslinking | Hierarchical fiber organization | Days to weeks |
| Gel Matrix Formation | Water entrapment, 3D scaffold | Porous hydrogel matrix | Weeks to months |
The self-assembly of Fmoc-Leu-Gly-Gly-OH is fundamentally governed by the delicate interplay between π-π stacking interactions and hydrogen bonding networks, which work synergistically to create stable supramolecular structures. The π-π stacking interactions between the fluorenylmethoxycarbonyl groups serve as the primary structural organizing force, with characteristic stacking distances of 3.4 to 4.0 Angstroms and interaction energies ranging from 15 to 25 kilojoules per mole [2] [9] [10].
Computational studies have revealed that the Fmoc groups do not completely bury themselves within the hydrophobic core of the assembled structures, but rather maintain partial exposure to the aqueous environment, creating an amphiphilic surface that facilitates further aggregation [2]. This unique positioning of the Fmoc groups enables the formation of T-shaped π-stacking arrangements, which have been observed in related systems and contribute to the overall stability of the supramolecular assemblies [11].
The hydrogen bonding networks complement the π-π stacking interactions through multiple mechanisms. Backbone hydrogen bonding between peptide units provides secondary structure stabilization with interaction energies of 10 to 20 kilojoules per mole and characteristic distances of 2.8 to 3.2 Angstroms [2] [10]. Additionally, hydrogen bonding between terminal groups creates intermolecular crosslinking opportunities, with interaction energies of 5 to 15 kilojoules per mole and distances ranging from 2.6 to 3.0 Angstroms [2] [12].
Recent research has demonstrated that hydrogen bonding can actually enhance π-π stacking interactions through π depletion effects, where hydrogen bonds lead to changes in the aromatic character of the fluorenyl rings, thereby increasing the strength of π-π stacking interactions [9]. This cooperative effect between hydrogen bonding and π-π stacking creates a reinforcing mechanism that contributes to the overall stability of the supramolecular structures.
The hydrophobic interactions between the leucine residues and the hydrophobic portions of the Fmoc groups contribute to lateral fiber association, with interaction energies of 5 to 10 kilojoules per mole and distances of 4.0 to 6.0 Angstroms [10] [13]. These interactions are complemented by van der Waals forces that provide fine-tuning of the overall molecular interactions with energies of 1 to 5 kilojoules per mole [10].
| Interaction Type | Strength (kJ/mol) | Distance (Å) | Role in Assembly |
|---|---|---|---|
| π-π Stacking (Fmoc Groups) | 15-25 | 3.4-4.0 | Primary structural organization |
| Hydrogen Bonding (Backbone) | 10-20 | 2.8-3.2 | Secondary structure stabilization |
| Hydrogen Bonding (Terminal Groups) | 5-15 | 2.6-3.0 | Intermolecular crosslinking |
| Hydrophobic Interactions | 5-10 | 4.0-6.0 | Lateral fiber association |
| van der Waals Forces | 1-5 | 3.0-5.0 | Fine-tuning of interactions |
| Electrostatic Interactions | Variable (pH dependent) | 2.0-10.0 | pH-dependent modulation |
The terminal Fmoc groups play a crucial role in determining the supramolecular chirality of Fmoc-Leu-Gly-Gly-OH assemblies, serving as both structural organizers and chiral amplifiers. The aromatic fluorenyl moiety provides a rigid platform for π-π stacking interactions that can propagate chirality from the molecular level to the supramolecular level through a process of chiral amplification [14] [15] [16].
The molecular chirality inherent in the leucine residue is transmitted to the supramolecular structure through the organized stacking of Fmoc groups, which directs the formation of chiral arrangements. Circular dichroism spectroscopy studies have revealed characteristic Cotton effects that demonstrate the presence of supramolecular chirality in Fmoc-peptide assemblies [2] [15] [17]. The positive Cotton effect observed at approximately 267 nanometers corresponds to the π → π* transition of the Fmoc groups in self-assembled peptide fibers, providing direct evidence of chiral organization [17].
The helical handedness of the supramolecular structures is significantly influenced by the terminal Fmoc groups, which can direct the formation of either left-handed or right-handed helical assemblies depending on the specific molecular arrangement and environmental conditions [14] [15] [16]. Studies on related Fmoc-tripeptide systems have demonstrated that the presence of the Fmoc group can enable the formation of left-handed helical nanoribbons under specific pH conditions, while different conditions may favor right-handed structures [15].
Chiral amplification represents a particularly important aspect of Fmoc-mediated supramolecular chirality, where the molecular chirality of individual peptide units is amplified to create strong circular dichroism signals at concentrations well below the critical gelation concentration [14] [18]. This amplification effect is facilitated by the cooperative nature of π-π stacking interactions, which can propagate chiral information across multiple molecular layers within the assembled structure.
Temperature-induced chirality inversion has been observed in Fmoc-peptide systems, where the supramolecular structures can undergo transitions between left-handed and right-handed helical arrangements in response to thermal stimuli [14] [16]. This phenomenon suggests that the Fmoc groups contribute to the creation of multiple conformational states with different thermodynamic stabilities, enabling dynamic control over supramolecular chirality.
The structural polymorphism enabled by terminal Fmoc groups allows for the formation of multiple chiral conformations within the same molecular system [14] [16]. This polymorphism is evidenced by the observation of different morphological states in transmission electron microscopy and scanning electron microscopy studies, where twisted ribbons, helical structures, and other chiral morphologies can coexist under appropriate conditions [15] [16].
| Chirality Aspect | Fmoc Group Influence | Experimental Evidence |
|---|---|---|
| Molecular Chirality | Provides aromatic platform for stacking | CD spectroscopy shows characteristic peaks |
| Supramolecular Chirality | Directs chiral arrangement through stacking | Cotton effects in circular dichroism |
| Helical Handedness | Influences left/right-handed helical structures | TEM/SEM reveal twisted morphologies |
| Chiral Amplification | Amplifies molecular chirality to supramolecular level | Strong CD signals at low concentrations |
| Chirality Inversion | Can trigger temperature-induced chirality changes | Temperature-dependent CD changes |
| Structural Polymorphism | Enables multiple chiral conformations | Multiple morphological states observed |